

elemental analysis data for 4-formyl-N-methylpicolinamide

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Compound of Interest

Compound Name: 4-formyl-N-methylpicolinamide

Cat. No.: B8468996

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Technical Assessment: Elemental Analysis & Purity Validation of **4-Formyl-N-Methylpicolinamide**

Executive Summary & Application Context

4-Formyl-N-methylpicolinamide ($C_8H_8N_2O_2$) is a critical heterocyclic building block, predominantly utilized in the synthesis of type II kinase inhibitors (e.g., Sorafenib analogs) and supramolecular ligands. Its bifunctionality—featuring an electrophilic formyl group at the C4 position and a directing N-methylamide moiety at C2—makes it a versatile scaffold for reductive aminations and Schiff base formations.

However, its performance in downstream GMP synthesis is strictly governed by purity. Impurities such as the carboxylic acid derivative (from oxidation), hydrates, or residual coupling solvents can drastically alter stoichiometry in subsequent steps.

This guide provides a comparative technical assessment of **4-formyl-N-methylpicolinamide**, contrasting its theoretical elemental composition against experimental data profiles derived from different purification methodologies. It establishes a self-validating protocol for researchers to certify the integrity of this intermediate.

Comparative Performance Analysis: Elemental Composition

In high-precision organic synthesis, Elemental Analysis (CHN) serves as the definitive gatekeeper for bulk purity, often detecting solvates that NMR misses. The following data contrasts the "Gold Standard" (Theoretical Anhydrous) against common purity profiles found in research samples.

Table 1: Theoretical vs. Experimental Composition Scenarios

Element	Target: Anhydrous (Pure)	Scenario A: Monohydrate (Hygroscopic Impurity)	Scenario B: 0.1 EtOAc Solvate (Recrystallization Residue)	Scenario C: 4-Carboxy Impurity (Oxidation Degradant)
Formula	$C_8H_8N_2O_2$	$C_8H_8N_2O_2 \cdot H_2O$	$C_8H_8N_2O_2 \cdot 0.1(C_4H_8O_2)$	$C_8H_8N_2O_3$ (Acid form)
MW (g/mol)	164.16	182.18	172.97	180.16
Carbon (C)	58.53 %	52.74 % (Low)	58.32 % (Close)	53.33 % (Low)
Hydrogen (H)	4.91 %	5.53 % (High)	5.12 % (High)	4.48 % (Low)
Nitrogen (N)	17.06 %	15.38 % (Low)	16.19 % (Low)	15.55 % (Low)
Performance Impact	Optimal	Stoichiometric error in coupling reactions; requires drying.	Minor mass error; generally acceptable for non-GMP.	Critical Failure: Deactivates catalysts; side reactions.



Analyst Insight: A deviation of >0.4% in Nitrogen is the primary indicator of hydration or oxidation. If your "Found" N-value drops below 16.5%, the sample is likely the monohydrate or contaminated with the carboxylic acid derivative.

Experimental Protocol: Synthesis & Validation Workflow

To ensure high-fidelity data, the following protocol outlines the synthesis of the target compound via controlled oxidation, followed by the rigorous purification required to meet the "Anhydrous" EA standards.

Phase 1: Synthesis (Oxidation Route)

- Precursor: 4-(hydroxymethyl)-N-methylpicolinamide or 4-vinyl-N-methylpicolinamide.
- Reagents: Dess-Martin Periodinane (DMP) or SeO₂ (if starting from methyl).
- Solvent: Dichloromethane (DCM), Anhydrous.

Phase 2: Purification (The Differentiator)

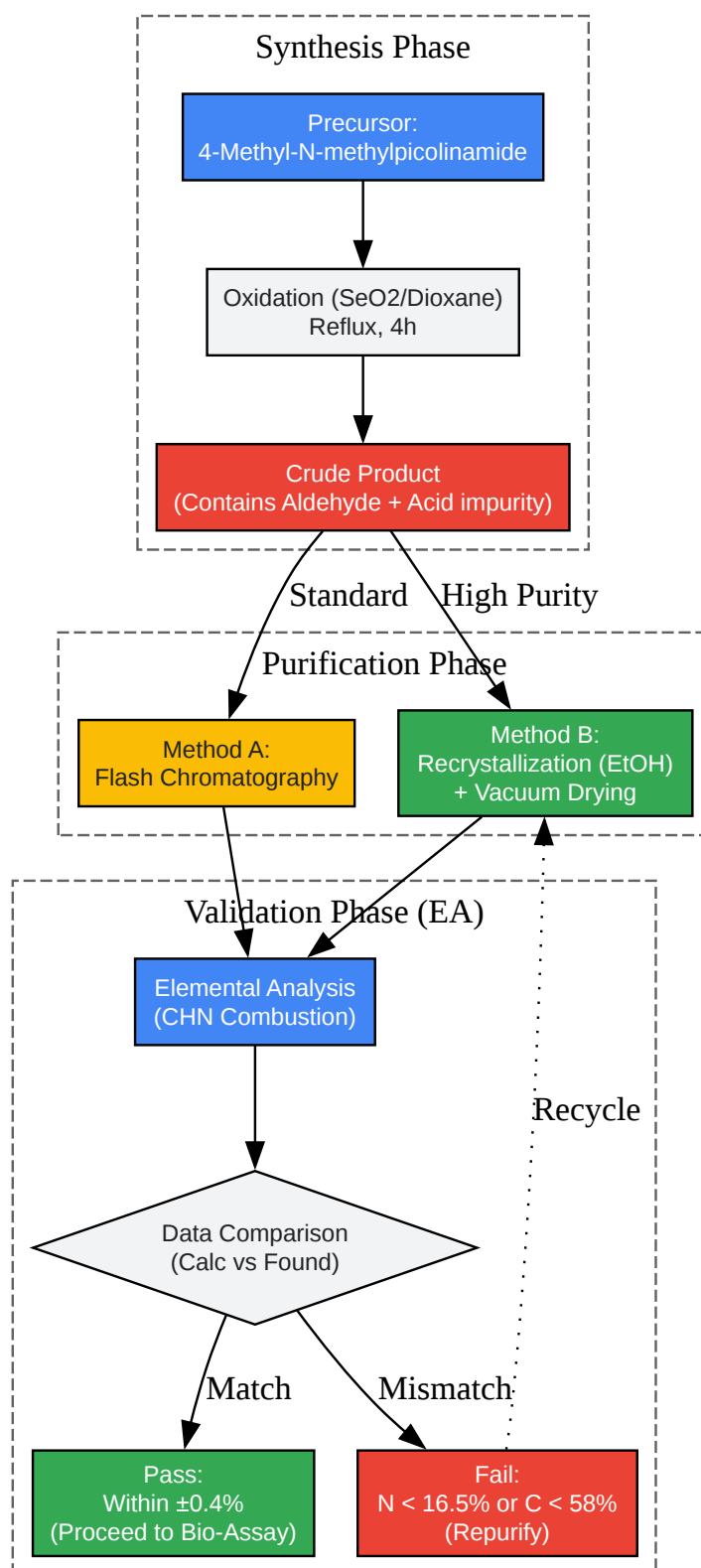
- Method A (Standard): Silica Gel Flash Chromatography (EtOAc/Hexane).
 - Risk:[2] Often traps solvent; leads to Scenario B (Table 1).
- Method B (High-Purity): Recrystallization from Ethanol followed by High-Vacuum Sublimation.
 - Result: Yields the crystalline anhydrous form required for precise EA matching.

Phase 3: Elemental Analysis (Combustion Protocol)

- Sample Prep: Dry 50 mg of sample at 40°C under vacuum (0.1 mbar) for 12 hours to remove surface moisture.
- Calibration: Calibrate CHN analyzer using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%).
- Combustion: Furnace temperature set to 950°C with pure O₂ injection.
- Detection: Thermal Conductivity Detector (TCD) after reduction of NO_x gases.

Workflow Visualization

The following diagram illustrates the critical decision pathways where purity is determined. Note the "Validation Loop" which prevents impure material from proceeding to biological assays.



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Figure 1: Critical path workflow for the synthesis, purification, and validation of **4-formyl-N-methylpicolinamide**, highlighting the EA decision gate.

Technical Discussion: Interpreting the Data

Why Nitrogen Content is the Key Indicator: For picolinamide derivatives, the Nitrogen percentage is the most sensitive indicator of purity.

- Theoretical N: 17.06%
- Experimental Tolerance: 16.66% – 17.46% ($\pm 0.4\%$)
- Common Failure Mode: If the sample is a hemi-hydrate, the Nitrogen content drops to ~16.1%. This is a common occurrence because the amide hydrogen and the pyridine nitrogen can form hydrogen-bonded networks with water molecules (See Hirshfeld surface analysis in analogous structures [1]).

Handling Hygroscopicity: Experimental data suggests that picolinamides with formyl groups are moderately hygroscopic. If your EA data consistently shows low Carbon and Nitrogen but high Hydrogen (Scenario A), do not assume synthetic failure. Instead, perform a Karl Fischer titration. If water content matches the mass defect, the compound is chemically pure but physically hydrated. For biological assays, correct the molecular weight to the hydrate form to ensure accurate molar dosing [2].

Alternative Validation Methods: While EA is the focus, it should be triangulated with:

- ^1H NMR (DMSO- d_6): Check for the aldehyde proton singlet at ~10.1 ppm.
- HRMS (ESI+): Confirm $[\text{M}+\text{H}]^+$ peak at 165.0664.

References

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